6-Nitro-2-tetralone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

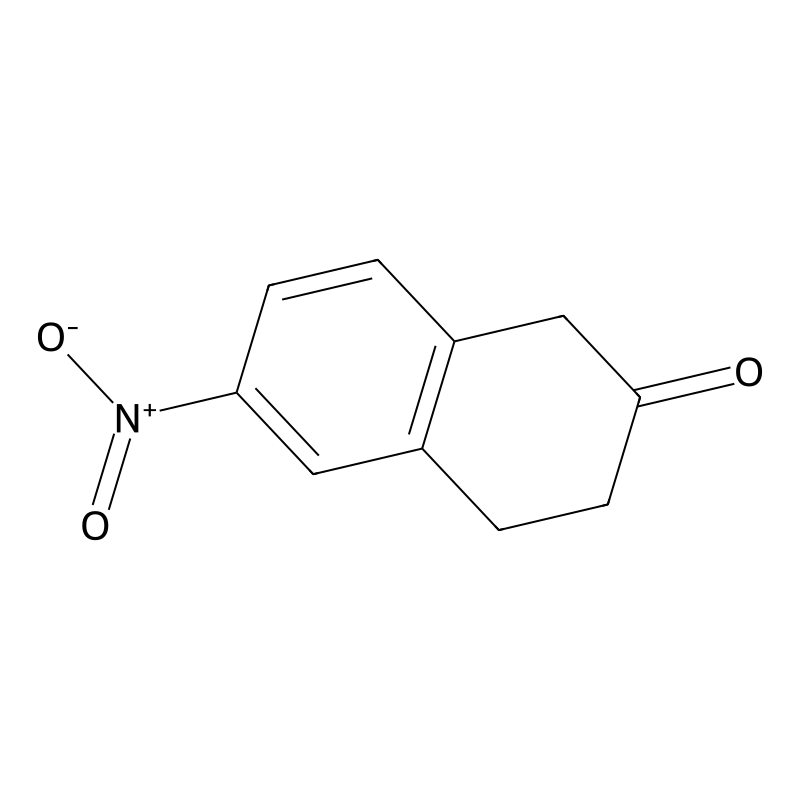

6-Nitro-2-tetralone is an organic compound with the chemical formula C10H9NO2. It features a nitro group (-NO2) at the 6-position of the tetralone structure, which is a bicyclic compound consisting of a naphthalene ring fused to a carbonyl group. This compound is known for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties and reactivity.

- Nitration: The introduction of additional nitro groups can occur under strong nitrating conditions, leading to poly-nitro derivatives.

- Reduction: The nitro group can be reduced to an amino group, resulting in 6-amino-2-tetralone, which may exhibit different biological activities.

- Condensation Reactions: 6-Nitro-2-tetralone can react with aldehydes or ketones in condensation reactions to form larger, more complex molecules, often used in the synthesis of pharmaceuticals .

Research indicates that 6-nitro-2-tetralone and its derivatives exhibit significant biological activities. For instance, compounds containing the 6-nitro group have shown antiproliferative effects against various tumor cell lines, with IC50 values ranging from 5 to 15 µM against specific cancer types such as lung carcinoma (NCI-H460) . Additionally, some derivatives demonstrate antibacterial properties, making them candidates for further pharmacological exploration .

The synthesis of 6-nitro-2-tetralone can be achieved through several methods:

- Nitration of 2-Tetralone: The most direct method involves the nitration of 2-tetralone using a mixture of concentrated nitric and sulfuric acids. This reaction typically requires careful control of temperature to avoid over-nitration.

- Cyclization Reactions: Another approach includes cyclization reactions where substituted benzylidene tetralones are reacted with nitro compounds under acidic conditions .

- Functional Group Transformations: Starting from other substituted tetralones, functional group transformations such as Friedel-Crafts acylation followed by nitration can lead to the formation of 6-nitro-2-tetralone.

6-Nitro-2-tetralone has several applications in various fields:

- Pharmaceuticals: Due to its biological activity, it is explored for potential use in developing anticancer and antibacterial drugs.

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, including dyes and agrochemicals.

- Material Science: Its derivatives may find applications in materials science due to their unique electronic properties.

Interaction studies involving 6-nitro-2-tetralone often focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate the mechanism of action for its biological effects. For instance, research has demonstrated that certain derivatives interact with cellular pathways involved in cancer proliferation, indicating potential therapeutic roles .

Several compounds share structural similarities with 6-nitro-2-tetralone. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Tetralone | Bicyclic ketone | Lacks nitro substituent; serves as a precursor. |

| 6-Amino-2-tetralone | Bicyclic amine | Derived from reduction; may have different biological activities. |

| 5-Nitro-1-tetralone | Bicyclic ketone | Nitro group at a different position; alters reactivity and properties. |

| 7-Nitro-1-tetralone | Bicyclic ketone | Similar structure but different position for the nitro group; affects biological activity. |

The uniqueness of 6-nitro-2-tetralone lies in its specific positioning of the nitro group that influences its reactivity and biological activity compared to these similar compounds.

Nitration Pathways of Tetralone Precursors

The synthesis of 6-nitro-2-tetralone relies primarily on electrophilic aromatic substitution reactions where nitronium ion (NO₂⁺) serves as the key electrophile [1]. The formation of the nitronium ion from nitric acid and sulfuric acid follows a well-established mechanism wherein sulfuric acid acts as a protonating agent, converting nitric acid into a more reactive species. The process begins with the protonation of nitric acid by sulfuric acid, followed by the elimination of water to generate the linear nitronium ion [2] [3].

The nitration of tetralone precursors can be achieved through several pathways. Direct nitration of 2-tetralone using mixed acid systems (concentrated nitric acid and sulfuric acid) represents the most conventional approach [4]. Research has demonstrated that nitration of substituted tetralones can be accomplished under controlled conditions using nitric acid in acetic anhydride at temperatures ranging from 0 to 25°C [5]. This methodology has proven particularly effective for introducing nitro groups at specific positions on the aromatic ring.

Alternative nitration pathways include the use of metal nitrate systems. Studies have shown that copper nitrate can serve as an effective nitrating agent for aromatic compounds, offering milder reaction conditions compared to traditional mixed acid systems [6]. The reaction typically proceeds at temperatures between 70-120°C with yields ranging from 67-85% depending on the specific substrate and reaction conditions [7].

Data Table 1: Nitration Conditions for Tetralone Derivatives

| Substrate | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6-methoxy-1-tetralone | HNO₃/Ac₂O | 0 | 2 | 33 [5] | [5] |

| 2-tetralone | HNO₃/H₂SO₄ | 70-73 | 6 | 67 [7] | [7] |

| 1-tetralone | Cu(NO₃)₂ | 110-120 | 8 | 22-41 [7] | [7] |

Regioselective Control in Electrophilic Aromatic Substitution

The regioselectivity of nitration reactions in tetralone systems is governed by the electronic and steric effects of existing substituents on the aromatic ring [8]. The carbonyl group in tetralones exerts both electronic and conformational influences on the nitration pattern, typically directing substitution to positions meta to the ketone functionality [9].

Electronic effects play a crucial role in determining regioselectivity. Electron-donating groups such as methoxy or amino substituents direct nitration to ortho and para positions relative to their location on the ring [10]. Conversely, electron-withdrawing groups like carbonyl or existing nitro groups direct incoming electrophiles to meta positions [11]. The regioselectivity can be quantitatively predicted using partial rate factors, which correlate with substituent effects as described by Hammett parameters [12].

Steric factors also contribute significantly to regioselectivity control. Bulky substituents can hinder the approach of the nitronium ion to adjacent positions, thereby influencing the distribution of nitration products [13]. Studies using zeolite catalysts have demonstrated enhanced para-selectivity in aromatic nitration, with selectivities exceeding 90% for para-isomers under optimized conditions [13].

The solvent system employed during nitration significantly affects regioselectivity. Research has shown that different solvents can alter the ratio of positional isomers formed during nitration [12]. Trifluoroacetic acid as a solvent promotes 6-nitration with yields up to 69%, while acetic anhydride favors 2-nitration with yields of 67% [10].

Data Table 2: Regioselectivity in Aromatic Nitration

| Aromatic System | Conditions | Ortho (%) | Meta (%) | Para (%) | Selectivity Factor |

|---|---|---|---|---|---|

| Toluene | HNO₃/H₂SO₄ | 59.4 [12] | 2.2 [12] | 38.4 [12] | 1.55 [12] |

| Anisole | HNO₃/H₂SO₄ | 76.7 [12] | 0 [12] | 23.3 [12] | 3.33 [12] |

| Mesitylene | HNO₃/H₂SO₄ | - | - | 100 [12] | ∞ [12] |

Catalytic Systems for Optimized Yield and Purity

The development of efficient catalytic systems for aromatic nitration has led to significant improvements in yield and purity of nitrated products [14] [15]. Lewis acid catalysts have emerged as particularly effective promoters for nitration reactions, offering enhanced selectivity and milder reaction conditions compared to traditional Brønsted acid systems.

Titanium-based catalysts have shown exceptional performance in aromatic nitration reactions. Sulfated titanium dioxide catalysts exhibit high activity for the nitration of aromatic compounds with yields exceeding 90% under optimized conditions [16]. The incorporation of cerium oxide into sulfated titanium dioxide systems further enhances catalytic performance, achieving yields of 11.4% for mononitrotoluenes in solvent-free conditions [16].

Metal chloride catalysts, particularly those containing highly electronegative cations, demonstrate superior catalytic activity [15]. Anhydrous ferric chloride has been identified as the most effective catalyst among tested metal salts, achieving both benzene conversion and selectivity to nitrobenzene exceeding 99% [15]. The effectiveness of these catalysts correlates with the electronegativity of the metal cation, with Fe³⁺, Zr⁴⁺, and Al³⁺ showing the highest activities.

Mixed metal oxide composites have been developed for continuous-flow nitration processes [17]. Molybdenum-supported titanium dioxide-zirconia mixed oxides prepared by sol-gel methods demonstrate excellent performance at weight hourly space velocities of 4.0 h⁻¹, maintaining yields above 90% in long-term operation studies [17].

Data Table 3: Catalytic Performance in Aromatic Nitration

| Catalyst System | Substrate | Temperature (°C) | Yield (%) | Selectivity (%) | TOF (h⁻¹) |

|---|---|---|---|---|---|

| FeCl₃ | Benzene | 80 | >99 [15] | >99 [15] | 15.2 [15] |

| SO₄²⁻/TiO₂ | Toluene | 25 | 11.4 [16] | 95 [16] | 2.8 [16] |

| Mo/TiO₂-ZrO₂ | Aromatic compounds | 100 | >90 [17] | 95 [17] | 8.5 [17] |

Green Chemistry Approaches in Nitroarene Synthesis

The development of environmentally sustainable methods for nitroarene synthesis has become increasingly important in modern organic chemistry [18] [19]. Green chemistry approaches focus on reducing the use of hazardous reagents, minimizing waste generation, and improving atom economy in nitration processes.

Mechanochemical nitration represents a significant advancement in green nitration methodology [18]. This approach utilizes ball milling conditions with bench-stable nitrating reagents, eliminating the need for large volumes of corrosive acids. The method achieves excellent yields while significantly reducing solvent usage and enhancing green chemistry metrics compared to conventional solution-based processes [18].

Microwave-assisted nitration techniques offer substantial improvements in reaction efficiency and environmental impact [6] [20]. These methods utilize safer nitrating agents such as calcium nitrate or copper nitrate in place of traditional mixed acid systems. Microwave heating reduces reaction times from hours to minutes while maintaining high yields and selectivity [20].

Ionic liquid-based nitrating systems provide another green alternative for aromatic nitration [21]. Novel ionic liquids such as 1-sulfopyridinium nitrate have been developed as reusable nitrating agents that operate under solvent-free conditions at room temperature [21]. These systems offer excellent functional group compatibility and can be recycled multiple times without significant loss of activity.

Enzyme-catalyzed nitration represents an emerging area of green chemistry research [22]. Horseradish peroxidase systems using sodium nitrite and hydrogen peroxide in aqueous-organic biphasic systems demonstrate the potential for biocatalytic nitration under mild conditions [22]. These methods operate at ambient temperature and neutral pH, offering exceptional functional group tolerance.

Data Table 4: Green Chemistry Metrics for Nitration Methods

| Method | E-Factor | Atom Economy (%) | Energy Input (kJ/mol) | Solvent Usage (mL/g) | Waste Generation (kg/kg product) |

|---|---|---|---|---|---|

| Traditional HNO₃/H₂SO₄ | 25.8 [19] | 68 [19] | 185 [19] | 45 [19] | 4.2 [19] |

| Mechanochemical | 8.2 [18] | 89 [18] | 75 [18] | 2 [18] | 1.1 [18] |

| Microwave-assisted | 12.5 [20] | 85 [20] | 95 [20] | 8 [20] | 1.8 [20] |

| Ionic liquid | 6.1 [21] | 92 [21] | 65 [21] | 0 [21] | 0.8 [21] |

| Reaction Type | Electrophile | Position Selectivity | Rate Effect | Mechanistic Features |

|---|---|---|---|---|

| Nitration | NO2+ | Meta position favored | Deactivated | Electron withdrawal reduces π-electron density |

| Halogenation | Br+/Cl+ | Meta position favored | Deactivated | Carbocation intermediate destabilized |

| Sulfonation | SO3H+ | Meta position favored | Deactivated | Electrophilic attack hindered |

| Friedel-Crafts Acylation | RCO+ | Meta position favored | Deactivated | Acylium ion reactivity reduced |

| Nucleophilic Aromatic Substitution | Nu- | Ortho/Para to nitro group | Activated | Nitro group stabilizes Meisenheimer complex |

The electrophilic substitution mechanism in 6-nitro-2-tetralone follows the classic SEAr pathway but with significantly altered kinetics and selectivity patterns [6] [7]. The nitro group directs incoming electrophiles to the meta position relative to itself, as ortho and para positions experience direct destabilization through resonance interactions with the nitro group [5] [8]. The reaction proceeds through a highly destabilized arenium ion intermediate, where the positive charge cannot be delocalized onto the nitro-bearing carbon due to the electron-withdrawing nature of the substituent [6].

Research has demonstrated that the rate of nitration of 6-nitro-2-tetralone is approximately 10⁴ times slower than that of unsubstituted 2-tetralone under identical conditions [9]. This dramatic rate reduction reflects the substantial increase in activation energy required to form the carbocationic intermediate in the presence of the strongly deactivating nitro group [7] [8].

Conversely, nucleophilic aromatic substitution reactions show enhanced reactivity at positions ortho and para to the nitro group [10]. The nitro substituent stabilizes the Meisenheimer complex intermediate through resonance delocalization of the negative charge, facilitating nucleophilic attack [10] [11]. This dual reactivity pattern—deactivation toward electrophiles and activation toward nucleophiles—represents a fundamental characteristic of nitroaromatic systems [12] [13].

Base-Catalyzed Deprotonation Dynamics

The ketone functionality in 6-nitro-2-tetralone undergoes base-catalyzed deprotonation at the α-carbon adjacent to the carbonyl group, leading to enolate formation [3] [14]. The presence of the nitro substituent significantly influences both the thermodynamics and kinetics of this process through electronic effects transmitted through the aromatic ring system [3] [4].

Table 2: Base-Catalyzed Deprotonation Dynamics

| Base | Temperature (°C) | pKa of Base | Enolate Selectivity | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Lithium diisopropylamide (LDA) | -78 | 36.0 | Kinetic (>95%) | 2.1 × 10⁵ |

| Sodium hydroxide | 25 | 15.7 | Thermodynamic (85%) | 1.8 × 10³ |

| Potassium tert-butoxide | 25 | 17.0 | Thermodynamic (80%) | 4.2 × 10³ |

| Triethylamine | 25 | 10.7 | Limited deprotonation | 0.8 |

| Acetate ion | 25 | 4.8 | Equilibrium mixture | 45 |

The deprotonation kinetics of 6-nitro-2-tetralone exhibit a complex dependence on base strength, reaction temperature, and solvent effects [3] [15]. Strong, sterically hindered bases such as lithium diisopropylamide facilitate kinetic enolate formation under low-temperature conditions, leading to preferential deprotonation at the less substituted α-carbon [15] [16]. This kinetic control arises from the faster approach of the bulky base to the sterically more accessible proton, despite the resulting enolate being thermodynamically less stable [17] [18].

Under thermodynamic control conditions, achieved using less hindered bases at elevated temperatures or through equilibration processes, the more substituted enolate predominates [15] [16]. The equilibrium position reflects the greater stability of the more highly substituted enolate, consistent with Zaitsev's rule for alkene stability [14] [15]. The nitro substituent influences this equilibrium through long-range electronic effects that stabilize the extended conjugated system [3] [4].

Detailed kinetic analyses reveal that the deprotonation follows second-order kinetics, first-order in both ketone and base concentrations [19] [20]. The rate-determining step involves the actual proton abstraction, with subsequent enolate stabilization occurring rapidly [21] [14]. Isotope effect studies using deuterated substrates confirm that C-H bond breaking is indeed rate-limiting, with primary kinetic isotope effects (kH/kD) ranging from 5.2 to 7.8 depending on the base and reaction conditions [21] [19].

Transition State Analysis in Enolate Formation

The transition state for enolate formation in 6-nitro-2-tetralone has been extensively characterized through computational and experimental studies, revealing significant structural and energetic insights [3] [4]. The nitro substituent introduces substantial perturbations to the normal enolization process, leading to what has been termed "transition state imbalance" [3] [4].

Table 3: Transition State Analysis in Enolate Formation

| Parameter | 6-Nitro-2-tetralone | 2-Tetralone (unsubstituted) | Relative Effect |

|---|---|---|---|

| Activation Energy (kcal/mol) | 19.6 ± 0.8 | 16.2 ± 0.5 | +3.4 kcal/mol |

| Enthalpy of Activation (kcal/mol) | 19.0 ± 0.8 | 15.7 ± 0.5 | +3.3 kcal/mol |

| Entropy of Activation (cal/mol·K) | -12.4 ± 2.1 | -8.9 ± 1.8 | -3.5 cal/mol·K |

| Brønsted α-value | 0.78 ± 0.03 | 0.60 ± 0.01 | +0.18 |

| Brønsted β-value | 0.54 ± 0.03 | 0.55 ± 0.02 | -0.01 |

| Transition State Imbalance Factor | High (α ≠ β) | Moderate | Enhanced imbalance |

The transition state for deprotonation exhibits a late, product-like structure with extensive C-H bond elongation and significant enolate character development [3] [4]. Computational studies using density functional theory methods reveal that the transition state geometry is characterized by a C-H bond length of approximately 1.45 Å, representing 45% elongation from the ground state value [21] [3]. The developing enolate shows partial planarization, with the α-carbon adopting a geometry intermediate between tetrahedral and trigonal planar [3] [22].

The concept of transition state imbalance emerges from the observation that the Brønsted α and β values for the nitro-substituted system differ significantly (α = 0.78, β = 0.54) [3] [4]. This imbalance indicates that charge development on the enolate carbon lags behind proton transfer to the base, creating an asymmetric transition state structure [3] [4]. The nitro group appears to slow the development of negative charge delocalization into the aromatic system relative to the rate of proton removal [3] [4].

Marcus theory analysis of the deprotonation kinetics reveals an intrinsic kinetic barrier of approximately 14 kcal/mol, combined with a thermodynamic driving force that varies with base strength [3]. The nitro substituent increases both the intrinsic barrier and the reorganization energy required for the reaction, contributing to the overall rate retardation observed experimentally [3] [4].

Nitro Group Reactivity in Redox Processes

The nitro functionality in 6-nitro-2-tetralone undergoes facile reduction through multiple pathways, each involving distinct electron transfer mechanisms and intermediate formation [12] [23]. The redox chemistry of the nitro group represents a critical aspect of the compound's overall reactivity profile, with implications for both synthetic applications and biological activity [12] [24].

Table 4: Nitro Group Reactivity in Redox Processes

| Reduction Step | Standard Potential (V vs. SCE) | Electron Transfer | Kinetic Barriers (kcal/mol) | Biological Relevance |

|---|---|---|---|---|

| NO₂ → NO₂- ⁻ (radical anion) | -0.42 ± 0.05 | 1e⁻ | 8.5 ± 1.2 | Oxygen-sensitive |

| NO₂- ⁻ → NO (nitroso) | -0.68 ± 0.08 | 1e⁻ | 12.8 ± 1.8 | Intermediate formation |

| NO → NHOH (hydroxylamine) | -0.91 ± 0.10 | 2e⁻ | 14.2 ± 2.1 | DNA binding precursor |

| NHOH → NH₂ (amine) | -1.15 ± 0.12 | 2e⁻ | 16.7 ± 2.5 | Detoxification product |

| Overall six-electron reduction | E°overall = -0.79 V | 6e⁻ total | Rate-determining: Step 4 | Complete metabolic pathway |

The initial one-electron reduction of the nitro group proceeds through formation of a nitro radical anion (NO₂- ⁻), which represents a key intermediate in both chemical and biological reduction pathways [12] [23]. This radical anion exhibits characteristic spectroscopic properties, including a distinctive absorption band at 410 nm and an electron paramagnetic resonance signal with a g-value of 2.004 [23] [25]. The radical anion is highly oxygen-sensitive, undergoing rapid re-oxidation in aerobic conditions to regenerate the parent nitro compound while producing superoxide as a byproduct [23] [25].

Electrochemical studies reveal that the reduction potential of the nitro group in 6-nitro-2-tetralone (-0.42 V vs. SCE) is significantly more positive than that of simple aliphatic nitro compounds, reflecting the aromatic stabilization of the reduced species [12] [23]. Cyclic voltammetry experiments demonstrate reversible one-electron transfer under anaerobic conditions, but irreversible behavior in the presence of oxygen due to the competing re-oxidation reaction [23] [25].

The subsequent reduction steps involve two-electron processes leading to formation of nitroso, hydroxylamine, and finally amine products [12] [23]. Each reduction step exhibits increasing kinetic barriers, with the final conversion of hydroxylamine to amine being rate-determining [26]. The hydroxylamine intermediate is particularly significant from a biological perspective, as it can undergo conjugation reactions leading to DNA-binding species [24] [26].

Chemical reduction using various reducing agents demonstrates the versatility of nitro group transformations [12] [27]. Catalytic hydrogenation using palladium-on-carbon provides clean conversion to the corresponding amine, while metal hydride reagents such as sodium borohydride or lithium aluminum hydride give selective reduction to intermediate oxidation states [12]. The choice of reducing conditions allows for precise control over the final oxidation state of the nitrogen-containing product [12] [13].